

A Comparative Guide to Enzyme Kinetics: Km Values for p-Nitrophenyl Myristate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Nitrophenyl myristate

Cat. No.: B088494

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding the kinetic parameters of enzymes is fundamental. The Michaelis constant (Km), a measure of an enzyme's affinity for its substrate, is a critical value in these studies. This guide provides a comparative analysis of reported Km values for the substrate **p-Nitrophenyl myristate** (p-NPM), a chromogenic substrate commonly used to assay lipase and esterase activity.

Quantitative Data Summary

The following table summarizes the reported Km values for various enzymes with **p-Nitrophenyl myristate** and other structurally related p-nitrophenyl esters. This data allows for a comparative assessment of enzyme affinity for these substrates.

Enzyme	Substrate	K _m (mM)	Source Organism	Key Experimental Conditions
Lipase	p-Nitrophenyl myristate	0.17	Acinetobacter sp. AU07	Varied substrate concentrations (0.2–2 mM) were used. The kinetic constants were determined from Lineweaver–Burk and Woolf–Hanes plots. ^[1]
Lipase	p-Nitrophenyl palmitate	0.77	Pseudomonas sp.	Enzyme activity was measured spectrophotometrically using p-nitrophenyl palmitate (pNPP) as the substrate. Kinetic parameters were determined by the Lineweaver–Burk plot. ^[2]
Metagenomic Lipase (LipG)	p-Nitrophenyl myristate	High activity reported, specific Km not provided.	Tidal flat sediment metagenome	The enzyme showed high activity with long-chain fatty acid esters (C14, C16, C18). ^[3]

Comparative Analysis of Substrate Specificity

Studies on various lipases and esterases reveal a preference for p-nitrophenyl esters with specific acyl chain lengths. For instance, a lipase from *Acinetobacter* sp. RAG-1 preferentially

hydrolyzes medium-chain p-nitrophenyl esters (C6, C8).^[4] Similarly, a cold-adapted lipase from a psychrotrophic *Pseudomonas* sp. showed a preference for p-nitrophenyl esters with short to medium chain lengths (C4 and C6).^[5] In contrast, the metagenomically isolated lipase LipG demonstrated higher activity towards longer-chain p-nitrophenyl esters, including **p-nitrophenyl myristate** (C14).^[3] This highlights the diversity in substrate specificity among these enzymes.

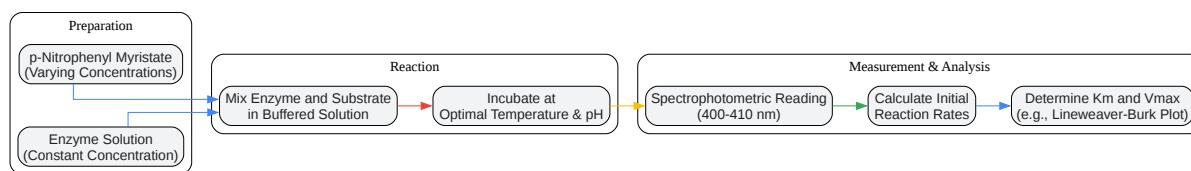
Experimental Protocols

The determination of Km values for enzymes with **p-Nitrophenyl myristate** involves a standardized set of procedures, although specific parameters may be optimized for individual enzymes.

General Principle

The enzymatic hydrolysis of **p-Nitrophenyl myristate** releases p-nitrophenol, a chromogenic compound that can be quantified spectrophotometrically at 400-410 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. By measuring the initial reaction rates at various substrate concentrations, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined.

Substrate Preparation


Due to the poor water solubility of long-chain p-nitrophenyl esters like p-NPM, proper preparation of the substrate solution is critical. A common method involves dissolving the substrate in an organic solvent, such as 2-propanol or a mixture of acetonitrile and isopropanol, and then emulsifying it in a buffer solution containing a detergent like Triton X-100.^{[1][6][7]}

Assay Procedure

- Reaction Mixture Preparation: A series of reaction mixtures are prepared with a constant concentration of the enzyme in an appropriate buffer (e.g., sodium phosphate or Tris-HCl) at a specific pH and temperature.
- Substrate Addition: Varying concentrations of the **p-Nitrophenyl myristate** substrate solution are added to the reaction mixtures to initiate the enzymatic reaction.

- Spectrophotometric Measurement: The absorbance at 400-410 nm is measured at regular time intervals to monitor the formation of p-nitrophenol.
- Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. These velocities are then plotted against the substrate concentrations, and the data is fitted to the Michaelis-Menten equation to determine the K_m and V_{max} values. This can be done using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis.[\[1\]](#)[\[2\]](#)[\[8\]](#)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Generalized workflow for determining the K_m value of an enzyme for **p-Nitrophenyl myristate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Process optimization for production and purification of a thermostable, organic solvent tolerant lipase from *Acinetobacter* sp. AU07 | *Brazilian Journal of Microbiology* [elsevier.es]

- 2. Characterization of a lipase from a newly isolated *Pseudomonas* sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of a Novel Lipase from a Metagenomic Library of Tidal Flat Sediments: Evidence for a New Family of Bacterial Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and properties of the extracellular lipase, LipA, of *Acinetobacter* sp. RAG-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cold-Adapted Lipase of an Alaskan Psychrotroph, *Pseudomonas* sp. Strain B11-1: Gene Cloning and Enzyme Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipase activity assay - p-nitrophenyl myristate - Biochemistry [protocol-online.org]
- 7. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to Enzyme Kinetics: Km Values for p-Nitrophenyl Myristate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088494#literature-comparison-of-km-values-for-p-nitrophenyl-myristate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com